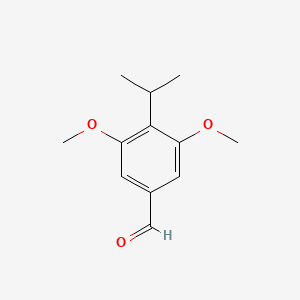
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz is a cleavable antibody-drug conjugate (ADC) linker. It features an Fmoc (fluorenylmethyloxycarbonyl) group and a benzyl (Cbz) protecting group. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The benzyl protecting group can be removed via hydrogenolysis to form a free amine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz involves multiple steps:
Fmoc Protection: The Fmoc group is introduced to protect the amine group of glycine.
Peptide Bond Formation: Glycine, glycine, and L-phenylalanine are sequentially coupled using standard peptide synthesis techniques.
Cbz Protection: The benzyl (Cbz) group is introduced to protect the amine group of glycinamide.
Final Assembly: The protected peptide is assembled, and the final product is purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale reactors are used to perform the peptide coupling reactions.
Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product.
Quality Control: The product is analyzed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to ensure purity and identity.
Análisis De Reacciones Químicas
Types of Reactions
Deprotection Reactions: The Fmoc group can be removed under basic conditions, and the benzyl (Cbz) group can be removed via hydrogenolysis.
Substitution Reactions: The free amine obtained after deprotection can undergo various substitution reactions to form new conjugates.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Cbz Deprotection: Hydrogen gas in the presence of a palladium catalyst is used for hydrogenolysis.
Major Products Formed
Free Amine: Obtained after Fmoc and Cbz deprotection.
Conjugates: Formed by reacting the free amine with various electrophiles.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz is used as a linker in the synthesis of antibody-drug conjugates (ADCs). It facilitates the attachment of cytotoxic drugs to antibodies, enhancing targeted drug delivery .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a tool for probing the activity of various enzymes .
Medicine
In medicinal chemistry, this compound is employed in the development of targeted cancer therapies. It helps in delivering cytotoxic drugs specifically to cancer cells, minimizing side effects .
Industry
In the pharmaceutical industry, this compound is used in the production of ADCs, which are a class of targeted cancer therapies. It is also used in the synthesis of other bioactive peptides .
Mecanismo De Acción
The mechanism of action of Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz involves its role as a linker in ADCs. The Fmoc group protects the amine during synthesis, and its removal allows for further conjugation. The benzyl (Cbz) group protects the amine of glycinamide, and its removal via hydrogenolysis releases the active amine. This active amine can then form a bond with a cytotoxic drug, facilitating targeted drug delivery .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Gly-Gly-L-Phe-N-[(carboxymethoxy)methyl]Glycinamide: Similar structure but with a terminal carboxylic acid group instead of the Cbz group.
Fmoc-Gly-Gly-L-Phe-N-[(Cbz-ethoxy)methyl]Glycinamide: Similar structure but with an ethoxy group instead of the estermethoxy group.
Uniqueness
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz is unique due to its specific protecting groups, which allow for selective deprotection and conjugation. This makes it highly versatile for use in ADC synthesis and other peptide-based applications .
Propiedades
IUPAC Name |
benzyl 2-[[[2-[[(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H41N5O9/c46-35(21-43-40(51)54-24-33-31-17-9-7-15-29(31)30-16-8-10-18-32(30)33)41-22-37(48)45-34(19-27-11-3-1-4-12-27)39(50)42-20-36(47)44-26-52-25-38(49)53-23-28-13-5-2-6-14-28/h1-18,33-34H,19-26H2,(H,41,46)(H,42,50)(H,43,51)(H,44,47)(H,45,48)/t34-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTHCDKNSNAYJP-UMSFTDKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H41N5O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Eicosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B8262452.png)
![2-[(1R,7S,9R,16S,21R,23S)-16-acetyloxy-3,14,25-trihydroxy-21-(2-methoxy-2-oxoethyl)-7,23-dimethyl-5,12,27-trioxo-8,22-dioxaheptacyclo[14.11.1.02,15.04,13.06,11.017,26.019,24]octacosa-2(15),3,6(11),13,17(26),18,24-heptaen-9-yl]acetic acid](/img/structure/B8262454.png)
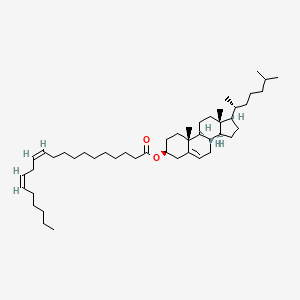
![(1R,2R,4R,5R,6S,7S,9R,10S,11S,13S,14R,15R,25R)-10,11-dihydroxy-9-(hydroxymethyl)-2,13,15-trimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-one](/img/structure/B8262464.png)
![N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzimidazole-5-carbohydrazide;hydrobromide](/img/structure/B8262473.png)
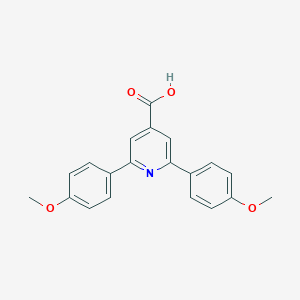
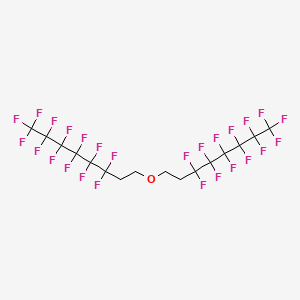


![9,12-Octadecadienoic acid (9Z,12Z)-, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B8262507.png)
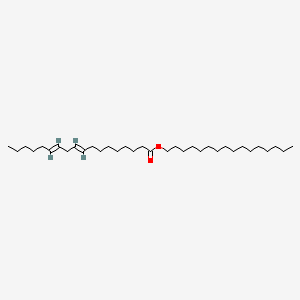

![(S)-8-(Benzyloxy)-7-methoxy-10-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-2,5,11(3H,10H,11aH)-trione](/img/structure/B8262531.png)
